3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide
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Overview
Description
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound with significant importance in medicinal chemistry. It belongs to the quinoline family, known for its diverse biological activities. This compound has a molecular weight of 204.19 g/mol and a melting point of 222-225°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves multi-step processes, including acylation, cyclization, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating bacterial and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline-2,4-diones: These derivatives have similar chemical properties and are used in various pharmaceutical applications.
Uniqueness
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-hydroxy-4-oxo-1H-quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOIAUIYQFDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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